molecular formula C15H13ClN2O3 B5877644 N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5877644
M. Wt: 304.73 g/mol
InChI Key: CLDBPAZJMPMBML-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, and a methyl group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the acylation of 2-chloro-5-nitroaniline with 2-(4-methylphenyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or primary amines in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(2-amino-5-chlorophenyl)-2-(4-methylphenyl)acetamide.

    Substitution: N-(2-substituted-5-nitrophenyl)-2-(4-methylphenyl)acetamide.

    Hydrolysis: 2-(4-methylphenyl)acetic acid and 2-chloro-5-nitroaniline.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used to study the effects of structural modifications on biological activity, aiding in the design of more effective drugs.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the nitro and chloro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide can be compared with other acetamide derivatives such as:

    N-(2-chloro-5-nitrophenyl)acetamide: Lacks the 4-methylphenyl group, which may affect its chemical properties and biological activity.

    N-(2-chloro-5-nitrophenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring, which can influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-14-9-12(18(20)21)6-7-13(14)16/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDBPAZJMPMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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